4-chloro-1H-indazole-6-carboxylic acid
Overview
Description
4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a chlorine atom at the fourth position and a carboxylic acid group at the sixth position on the indazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-1H-indazole-6-carboxylic acid are likely to be kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering cell signaling pathways and affecting cellular processes such as cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of SGK could affect a variety of cellular processes, including cell survival, proliferation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially providing a therapeutic effect in cancer treatment .
Biochemical Analysis
Biochemical Properties
4-chloro-1H-indazole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth. Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these enzymes, preventing them from phosphorylating their substrates. This inhibition can result in the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, it can induce toxic effects, such as liver and kidney damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to changes in the levels of metabolites and affect the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-carboxylic acid: Lacks the chlorine atom at the fourth position, resulting in different reactivity and biological activity.
4-bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
Uniqueness
4-chloro-1H-indazole-6-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various derivatives .
Properties
IUPAC Name |
4-chloro-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646394 | |
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-25-1 | |
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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